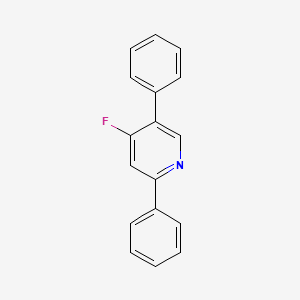![molecular formula C11H14N4 B14115653 N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine is a compound that features both an imidazole and a pyridine ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-chloropyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the pyridine ring can produce piperidine derivatives .
科学的研究の応用
N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound is similar in structure but lacks the pyridine ring.
3-(1H-Imidazol-1-yl)propylamine: This compound also lacks the pyridine ring and is used as a building block in organic synthesis.
Uniqueness
N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these two heterocycles allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
N-(3-imidazol-1-ylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C11H14N4/c1-2-5-13-11(4-1)14-6-3-8-15-9-7-12-10-15/h1-2,4-5,7,9-10H,3,6,8H2,(H,13,14) |
InChIキー |
OLEOZVDSNPMANK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NCCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


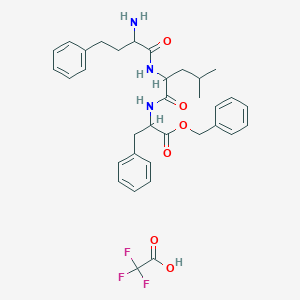
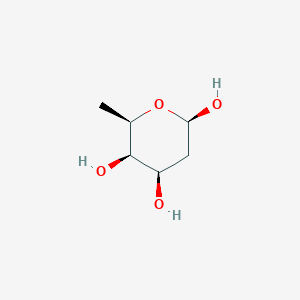
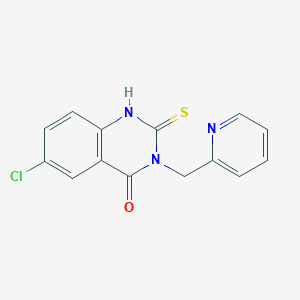

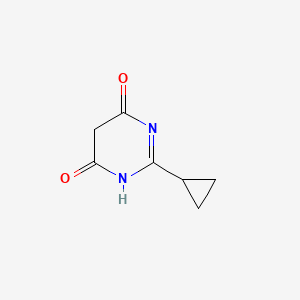
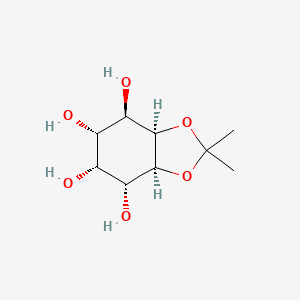
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
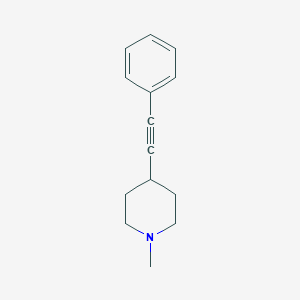
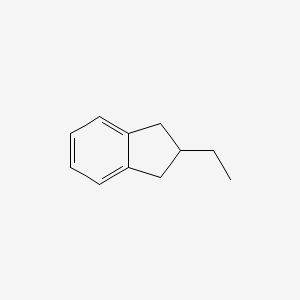
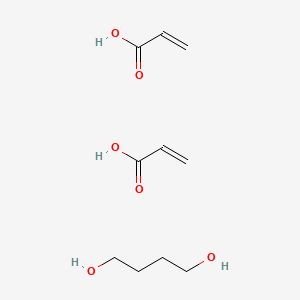

![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
